molecular formula C10H14N2O2 B1589458 N-(4-amino-2-ethoxyphenyl)acetamide CAS No. 848655-78-7

N-(4-amino-2-ethoxyphenyl)acetamide

Cat. No.: B1589458
CAS No.: 848655-78-7
M. Wt: 194.23 g/mol
InChI Key: DHGOCWAAYBDAIO-UHFFFAOYSA-N
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Description

“N-(4-amino-2-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H14N2O2 . It is also known by registry numbers ZINC000001847904 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C10H14N2O2 . The structure includes an acetamide group (CH3CONH-) attached to a phenyl ring that is substituted with an ethoxy group (CH3CH2O-) and an amino group (NH2) at the 4-position .

Scientific Research Applications

Green Synthesis and Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, a structurally similar compound to N-(4-amino-2-ethoxyphenyl)acetamide, has been studied for its application in the green synthesis of azo disperse dyes. A novel Pd/C catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide demonstrates high activity, selectivity, and stability, reducing the need for more harmful reduction methods (Zhang Qun-feng, 2008).

Chemical Synthesis and Optimization

Research on N-(2-Hydroxyphenyl)acetamide, another related compound, focuses on chemoselective monoacetylation processes for natural synthesis of antimalarial drugs. Various acyl donors and reaction parameters have been studied to optimize this process, with vinyl acetate emerging as the best acyl donor, leading to irreversible and kinetically controlled synthesis (Deepali B Magadum & G. Yadav, 2018).

Crystal Structure Analysis

The study of different spatial orientations of amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, provides insights into molecular geometry and interactions. This research is crucial for understanding the properties of such compounds and their potential applications in various fields (D. Kalita & J. Baruah, 2010).

Herbicide Metabolism

The metabolism of chloroacetamide herbicides, such as acetochlor and butachlor, which have structural similarities to N-(4-amino2-ethoxyphenyl)acetamide, has been researched extensively. Studies have focused on their biotransformation in human and rat liver microsomes, revealing insights into the metabolic pathways and the role of cytochrome P450 isoforms (S. Coleman et al., 2000).

Anticancer Drug Development

Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to this compound, has shown potential in anticancer drug development. Molecular docking analysis and in silico studies targeting the VEGFr receptor indicate its efficacy as an anticancer agent (Gopal Sharma et al., 2018).

Synthesis and Structural Analysis

The synthesis and structural analysis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, derived from 2-cyano-N-(4-ethoxyphenyl)acetamide, reveal the importance of stereochemistry in chemical compounds. Such studies are vital for understanding the properties and potential applications of these derivatives (S. Bondock et al., 2014).

Safety and Hazards

“N-(4-amino-2-ethoxyphenyl)acetamide” is intended for research and development use only and is not for medicinal, household, or other use . The specific safety and hazard information for this compound is not widely available.

Properties

IUPAC Name

N-(4-amino-2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10-6-8(11)4-5-9(10)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGOCWAAYBDAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469354
Record name N-(4-Amino-2-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848655-78-7
Record name N-(4-Amino-2-ethoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848655-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-ethoxyphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848655787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-2-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-amino-2-ethoxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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